

Preclinical Profile of DD-03-171: A Tri-Functional BTK Degrader

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DD-03-171**

Cat. No.: **B606998**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DD-03-171 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.^[1] This novel therapeutic agent demonstrates a multi-faceted mechanism of action by not only degrading wild-type and C481S-mutant BTK but also the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key targets in B-cell malignancies.^[2] Preclinical data robustly support the potential of **DD-03-171** as a therapeutic strategy to overcome resistance to conventional BTK inhibitors and enhance anti-tumor efficacy in various B-cell cancers, including mantle cell lymphoma (MCL).^{[2][3]} This document provides a comprehensive overview of the preclinical data for **DD-03-171**, including its mechanism of action, *in vitro* and *in vivo* efficacy, and detailed experimental methodologies.

Mechanism of Action

DD-03-171 is a heterobifunctional molecule that consists of a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.^{[1][4]} This ternary complex formation (BTK-**DD-03-171**-CRBN) facilitates the polyubiquitination of BTK, marking it for degradation by the proteasome.^[1] This degradation-based approach offers advantages over traditional inhibition by eliminating both the enzymatic and scaffolding functions of the target protein.^[2] Furthermore, **DD-03-171**'s ability to degrade IKZF1 and IKZF3 provides a "triple degradation" effect, leading to potent anti-proliferative effects in cancer cells.^{[2][3]}

The degradation of BTK by **DD-03-171** has been shown to be dependent on both the proteasome and CCRN. This targeted protein degradation leads to the suppression of downstream signaling pathways, including the NF- κ B pathway, which is crucial for the survival and proliferation of malignant B-cells.[\[2\]](#)

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **DD-03-171**.

Table 1: In Vitro Potency and Efficacy of DD-03-171

Parameter	Cell Line	Value	Reference
IC50 (Proliferation)	Mantle Cell Lymphoma (MCL)	5.1 nM	[5]
ED50 (Proliferation)	Mantle Cell Lymphoma (MCL)	12 nM	[5]
DC50 (BTK Degradation)	Not Specified	5.1 nM	
BTK Degradation	Ramos B cells	Significant at 100 nM (4h)	[1] [2]
BTK Degradation	TMD8 ABC DLBCL cells	Effective at 40-1000 nM (16h)	[5]
IKZF1/3 Degradation	MCL cells	Effective at 100-1000 nM (16h)	[5]
Platelet BTK Degradation	Human Platelets	Concentration-dependent (0-20 μ M, 4-20h)	[5]

Table 2: In Vivo Efficacy of DD-03-171

Animal Model	Treatment	Outcome	Reference
Lymphoma PDX Model	Not specified	Prolonged survival	[5]
c57BL/6 Mice	50 mg/kg, i.p., once a day, 3 days	Induced degradation of BTK in splenocytes	[5]
DFBL-96069-engrafted Mice	Not specified	Reduced tumor burden in peripheral blood and significantly extended survival	[2]

Experimental Protocols

While detailed, step-by-step protocols are proprietary and not fully disclosed in the public domain, the following sections outline the methodologies employed in the key preclinical experiments based on available information.

Cell Proliferation Assay (CellTiter-Glo)

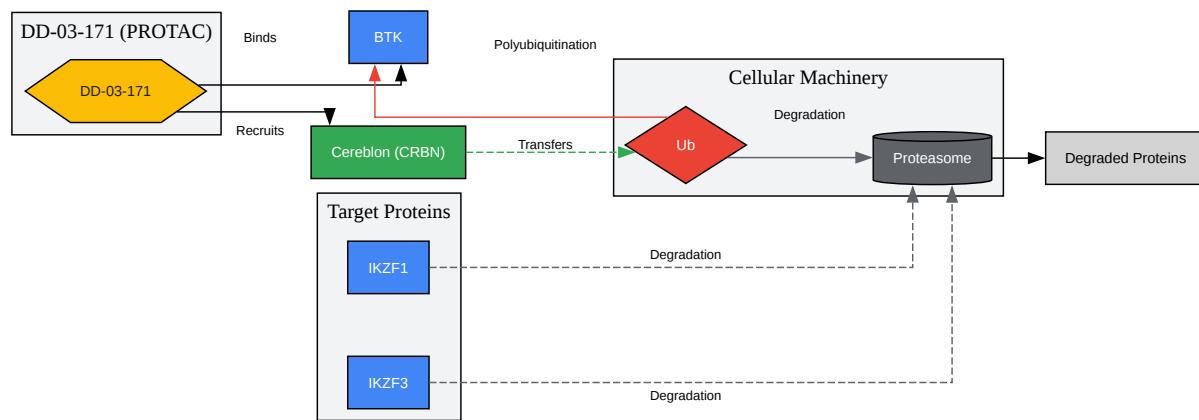
- Objective: To determine the anti-proliferative effect of **DD-03-171** on cancer cell lines.
- Methodology: Mantle cell lymphoma (MCL) cells were treated with varying concentrations of **DD-03-171** for 3 days.[2] Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[2] The half-maximal effective concentration (ED50) values were calculated using a nonlinear regression curve fit.[2]

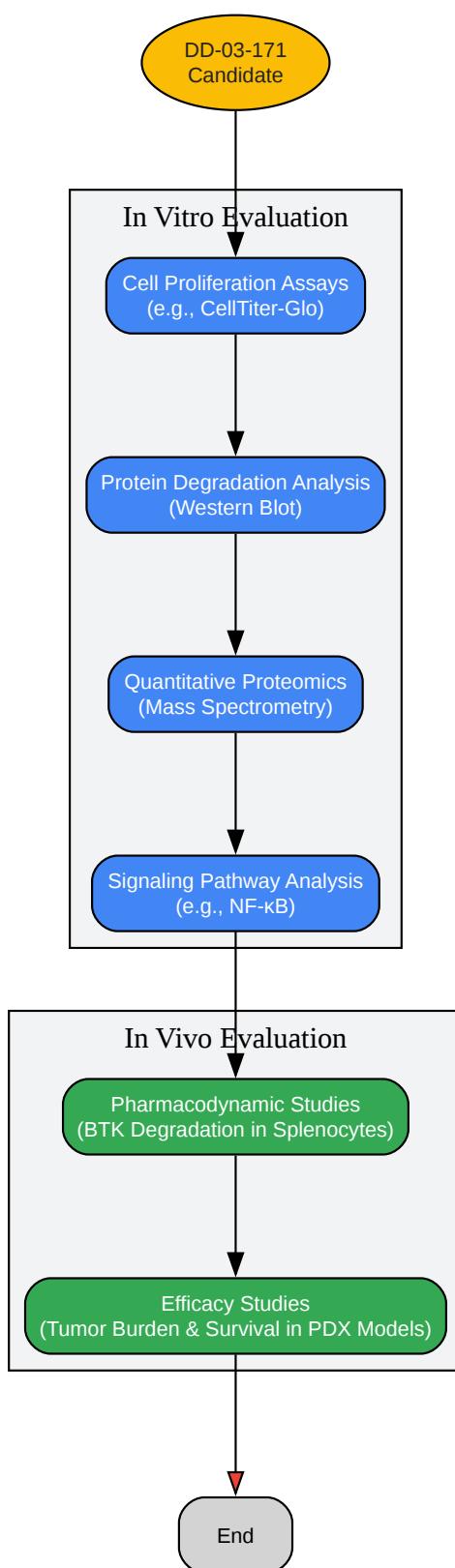
Western Blotting for Protein Degradation

- Objective: To quantify the degradation of BTK, IKZF1, and IKZF3 in cells treated with **DD-03-171**.
- Methodology: Mino cells were treated with specified concentrations of **DD-03-171** for 18 hours.[2] Following treatment, cell lysates were prepared and subjected to SDS-PAGE. Proteins were then transferred to a membrane and probed with specific antibodies against

BTK, IKZF1, IKZF3, and a loading control (e.g., actin or tubulin). The signal was detected using chemiluminescence.

In Vivo Xenograft Studies


- Objective: To evaluate the in vivo anti-tumor efficacy and pharmacodynamic effects of **DD-03-171**.
- Methodology: Patient-derived xenograft (PDX) models of lymphoma were utilized.[2][5] For pharmacodynamic studies, c57BL/6 mice were administered **DD-03-171** intraperitoneally at a dose of 50 mg/kg once daily for 3 days.[5] Spleens were then harvested to assess BTK degradation in splenocytes.[5] For efficacy studies, mice engrafted with lymphoma cells (e.g., DFBL-96069) were treated with **DD-03-171**.[2] Tumor burden was monitored in the peripheral blood, and overall survival was recorded.[2]


Quantitative Proteomics

- Objective: To assess the global protein abundance changes in cells treated with **DD-03-171**.
- Methodology: Mino cells were treated with 200 nM **DD-03-171** for 4 hours.[2] Following treatment, proteins were extracted, digested, and analyzed by mass spectrometry to determine the relative abundance of thousands of proteins.[2]

Signaling Pathway and Experimental Workflow Diagrams

DD-03-171 Mechanism of Action

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DD-03-171 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. DD-03-171 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Preclinical Profile of DD-03-171: A Tri-Functional BTK Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606998#preclinical-data-for-dd-03-171>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com